molecular formula C14H15NO3 B8463786 Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate CAS No. 51086-05-6

Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate

Cat. No. B8463786
CAS RN: 51086-05-6
M. Wt: 245.27 g/mol
InChI Key: YRBUVAVJEQLXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51086-05-6

Product Name

Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 5-prop-2-enoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-7-18-11-5-6-12-10(8-11)9-13(15-12)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3

InChI Key

YRBUVAVJEQLXSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxyindole-2-carboxylic acid ethyl ester (14.2 g, 68.5 mmol) in DMF (150 mL) was added cesium carbonate (26.8 g, 82.3 mmol). The resulting mixture was stirred at room temperature for 20 min followed by the addition of allyl bromide (5.94 mL, 68.5 mmol). The reaction mixture was stirred at room temperature for 24 h. The reaction was diluted with ethyl acetate, washed with H2O, brine and dried (Na2SO4). The solvent was removed in vacua and the resulting crude product was purified by flash column chromatography on silica gel (0-20% EtOAc/hexanes) to give the desired material as solid (8.9 g, 52%). LC/MS (ES+) m/e 248 [M+H]+.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

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